molecular formula C9H5FN2 B8063263 2-Fluoro-3-methylterephthalonitrile

2-Fluoro-3-methylterephthalonitrile

Cat. No.: B8063263
M. Wt: 160.15 g/mol
InChI Key: GLZCGJASVMACQY-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylterephthalonitrile is a fluorinated aromatic nitrile compound with the molecular formula C9H5FN2 and a molecular weight of 160.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylterephthalonitrile typically involves the fluorination of 3-methylterephthalonitrile. This can be achieved through various fluorination agents such as Selectfluor or xenon difluoride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylterephthalonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as ammonia (NH3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted nitriles or amides.

Scientific Research Applications

2-Fluoro-3-methylterephthalonitrile has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

  • Industry: Employed in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methylterephthalonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Fluoro-3-methylterephthalonitrile is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:

  • 3-Methylterephthalonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.

  • 2-Fluoroterephthalonitrile: Similar fluorinated structure but with a different position of the fluorine atom.

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Properties

IUPAC Name

2-fluoro-3-methylbenzene-1,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c1-6-7(4-11)2-3-8(5-12)9(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZCGJASVMACQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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